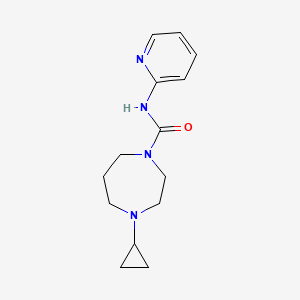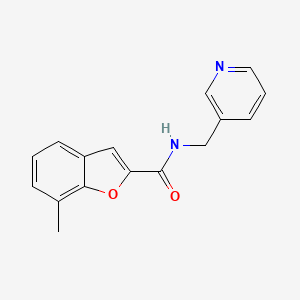
7-methyl-N-(pyridin-4-ylmethyl)-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-methyl-N-(pyridin-4-ylmethyl)-1-benzofuran-2-carboxamide, also known as P7C3, is a chemical compound that has gained significant attention in the scientific community due to its potential neuroprotective properties. P7C3 was first discovered in 2010 by a team of researchers led by Andrew Pieper at the University of Texas Southwestern Medical Center. Since then, numerous studies have been conducted to investigate the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of P7C3.
Mécanisme D'action
The exact mechanism of action of 7-methyl-N-(pyridin-4-ylmethyl)-1-benzofuran-2-carboxamide is still not fully understood. However, it has been proposed that 7-methyl-N-(pyridin-4-ylmethyl)-1-benzofuran-2-carboxamide acts by increasing the production of nicotinamide adenine dinucleotide (NAD+), a molecule that plays a crucial role in energy metabolism and DNA repair. 7-methyl-N-(pyridin-4-ylmethyl)-1-benzofuran-2-carboxamide has also been shown to activate the Wnt signaling pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects
7-methyl-N-(pyridin-4-ylmethyl)-1-benzofuran-2-carboxamide has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of NAD+ in the brain, which has been linked to improved cognitive function and increased lifespan. 7-methyl-N-(pyridin-4-ylmethyl)-1-benzofuran-2-carboxamide has also been shown to increase the expression of genes involved in neuronal survival and growth, such as BDNF and VEGF. Moreover, 7-methyl-N-(pyridin-4-ylmethyl)-1-benzofuran-2-carboxamide has been shown to reduce inflammation and oxidative stress, which are known to contribute to neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 7-methyl-N-(pyridin-4-ylmethyl)-1-benzofuran-2-carboxamide is its neuroprotective properties, which make it a promising candidate for the development of new therapies for neurodegenerative diseases. 7-methyl-N-(pyridin-4-ylmethyl)-1-benzofuran-2-carboxamide has also been shown to have a good safety profile, with no significant adverse effects reported in animal studies. However, one of the limitations of 7-methyl-N-(pyridin-4-ylmethyl)-1-benzofuran-2-carboxamide is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for the study of 7-methyl-N-(pyridin-4-ylmethyl)-1-benzofuran-2-carboxamide. One area of research could focus on the development of new formulations or delivery methods to improve the solubility and bioavailability of 7-methyl-N-(pyridin-4-ylmethyl)-1-benzofuran-2-carboxamide. Another area of research could investigate the potential of 7-methyl-N-(pyridin-4-ylmethyl)-1-benzofuran-2-carboxamide as a therapeutic agent for a range of neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. Additionally, further studies could investigate the underlying mechanisms of 7-methyl-N-(pyridin-4-ylmethyl)-1-benzofuran-2-carboxamide's neuroprotective properties and its effects on other physiological systems.
Méthodes De Synthèse
The synthesis of 7-methyl-N-(pyridin-4-ylmethyl)-1-benzofuran-2-carboxamide involves a multistep process that starts with the reaction of 2-aminobenzofuran with 4-pyridinemethanol to form the intermediate, N-(pyridin-4-ylmethyl)-1-benzofuran-2-carboxamide. This intermediate is then reacted with methyl iodide to produce 7-methyl-N-(pyridin-4-ylmethyl)-1-benzofuran-2-carboxamide, which is the final product. The synthesis method has been optimized over the years to improve the yield and purity of 7-methyl-N-(pyridin-4-ylmethyl)-1-benzofuran-2-carboxamide.
Applications De Recherche Scientifique
7-methyl-N-(pyridin-4-ylmethyl)-1-benzofuran-2-carboxamide has been extensively studied for its potential neuroprotective properties. It has been shown to promote the survival of newborn neurons in the hippocampus, a brain region critical for learning and memory. 7-methyl-N-(pyridin-4-ylmethyl)-1-benzofuran-2-carboxamide has also been found to protect against neuronal cell death induced by various insults, such as ischemia, traumatic brain injury, and neurotoxicity. Moreover, 7-methyl-N-(pyridin-4-ylmethyl)-1-benzofuran-2-carboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease and depression.
Propriétés
IUPAC Name |
7-methyl-N-(pyridin-4-ylmethyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-11-3-2-4-13-9-14(20-15(11)13)16(19)18-10-12-5-7-17-8-6-12/h2-9H,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYCWXWXCILCAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(O2)C(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methyl-N-(pyridin-4-ylmethyl)-1-benzofuran-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1-Butylsulfonylpyrrolidin-2-yl)-[4-(2,2-difluoroethyl)piperazin-1-yl]methanone](/img/structure/B7535661.png)

![N-[(4-methylmorpholin-2-yl)methyl]-2-(1-methylpyrazol-4-yl)-1,3-thiazole-4-carboxamide](/img/structure/B7535676.png)

![4,5-dichloro-1-methyl-N-[(4-methylmorpholin-2-yl)methyl]pyrrole-2-carboxamide](/img/structure/B7535682.png)

![N-[(4-methylmorpholin-2-yl)methyl]-3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B7535701.png)
![2-[(4-Cyclopropyl-1,4-diazepan-1-yl)methyl]-5-(furan-2-yl)-1,3,4-oxadiazole](/img/structure/B7535708.png)

![1-(2-methoxyphenyl)-N-[(4-methylmorpholin-2-yl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7535719.png)
![1-[4-(2-Morpholin-4-ylethyl)piperidin-1-yl]-3-(1,3-thiazol-2-yl)propan-1-one](/img/structure/B7535724.png)
![(4-Chloro-2-methoxyphenyl)-[4-(2-morpholin-4-ylethyl)piperidin-1-yl]methanone](/img/structure/B7535729.png)
![4-Methyl-3-[3-[4-(2-morpholin-4-ylethyl)piperidin-1-yl]-3-oxopropyl]-1,3-thiazol-2-one](/img/structure/B7535734.png)
